N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide

PARP10 inhibitor BET bromodomain dual-target probe

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide (CAS 5977-21-9; molecular formula C₂₆H₂₀N₂O₃; MW 408.45 g·mol⁻¹) is a synthetic hybrid molecule that covalently links a 4‑phenoxybenzamide pharmacophore—validated in selective mono-ADP‑ribosyltransferase PARP10/ARTD10 inhibition —with a 1‑ethyl‑benzo[cd]indol‑2(1H)‑one scaffold that is a privileged core for BET bromodomain engagement. This dual‑pharmacophore architecture distinguishes it from simple benzo[cd]indol‑2‑one derivatives and from 4‑phenoxybenzamides that lack the tricyclic cap, positioning the compound as a single‑entity probe for two orthogonal target classes (PARP and BET) that are jointly implicated in DNA‑damage repair, transcriptional regulation, and inflammatory signaling.

Molecular Formula C26H20N2O3
Molecular Weight 408.4 g/mol
CAS No. 5977-21-9
Cat. No. B12346699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide
CAS5977-21-9
Molecular FormulaC26H20N2O3
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C=CC=C3C1=O
InChIInChI=1S/C26H20N2O3/c1-2-28-23-16-15-22(20-9-6-10-21(24(20)23)26(28)30)27-25(29)17-11-13-19(14-12-17)31-18-7-4-3-5-8-18/h3-16H,2H2,1H3,(H,27,29)
InChIKeyJWWOPMRWZOJPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide (CAS 5977-21-9)


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide (CAS 5977-21-9; molecular formula C₂₆H₂₀N₂O₃; MW 408.45 g·mol⁻¹) is a synthetic hybrid molecule that covalently links a 4‑phenoxybenzamide pharmacophore—validated in selective mono-ADP‑ribosyltransferase PARP10/ARTD10 inhibition [1]—with a 1‑ethyl‑benzo[cd]indol‑2(1H)‑one scaffold that is a privileged core for BET bromodomain engagement [2]. This dual‑pharmacophore architecture distinguishes it from simple benzo[cd]indol‑2‑one derivatives and from 4‑phenoxybenzamides that lack the tricyclic cap, positioning the compound as a single‑entity probe for two orthogonal target classes (PARP and BET) that are jointly implicated in DNA‑damage repair, transcriptional regulation, and inflammatory signaling [1][2]. The compound is supplied primarily as a research‑grade chemical (typical purity ≥95 %) for in‑vitro mechanistic and cellular target‑engagement studies .

Why Generic Substitution Fails for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide (CAS 5977-21-9)


In‑class compounds that share only one of the two pharmacophores cannot replicate the target compound’s multi‑target engagement profile. For instance, simple 4‑phenoxybenzamides such as OUL35 inhibit PARP10 with IC₅₀ = 330 nM but lack the tricyclic benzo[cd]indol‑2‑one cap required for BET bromodomain binding [1]; conversely, 1‑ethyl‑benzo[cd]indol‑2(1H)‑one‑containing BET inhibitors (e.g., compounds with Kd = 124–137 nM for BRD4) do not carry the 4‑phenoxybenzamide moiety needed for PARP10 selectivity [2]. Substituting the 4‑phenoxy group with smaller alkoxy (e.g., 4‑ethoxy) or halogen (e.g., 4‑bromo) substituents eliminates the extended aryl‑oxy‑aryl geometry that is critical for filling the unique adenine‑adjacent pocket of PARP10 [3]. Therefore, the unique fusion of the two validated pharmacophores in a single molecular entity cannot be achieved by generic replacement with either mono‑pharmacophore analogs or analogs bearing alternative 4‑substituents on the benzamide ring.

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide (CAS 5977-21-9)


Dual-Pharmacophore Architecture Provides Orthogonal PARP10 and BET Target Engagement Unavailable in Mono-Pharmacophore Analogs

The target compound is constructed from two independently validated pharmacophores: (i) a 4‑phenoxybenzamide substructure that confers PARP10/ARTD10 inhibition with sub‑micromolar potency (IC₅₀ = 330 nM for the minimal pharmacophore OUL35) and selectivity over PARP1 (>100‑fold), PARP2, and other ARTD family members [1][3]; (ii) a 1‑ethyl‑benzo[cd]indol‑2(1H)‑one tricycle that engages the acetyl‑lysine binding pocket of BET bromodomains with Kd values of 124–137 nM for BRD4 in the lead series from which this scaffold is derived [2]. No single‑pharmacophore analog—whether OUL35 (4‑phenoxybenzamide core only) or compound 85 (benzo[cd]indol‑2‑one BET inhibitor only)—can address both target classes simultaneously. The covalent fusion of the two pharmacophores in the target compound creates a unique chemical probe for dissecting PARP10–BET crosstalk pathways that are inaccessible with either class‑matched probe alone.

PARP10 inhibitor BET bromodomain dual-target probe

PARP10 Selectivity Profile Inferred from 4‑Phenoxybenzamide Pharmacophore SAR Versus Clinically Used PARP1/2 Inhibitors

Structure‑activity relationship (SAR) studies on the 4‑phenoxybenzamide series demonstrate that the 4‑phenoxy substitution is a critical determinant of PARP10 selectivity over PARP1 and PARP2. The minimal pharmacophore OUL35 (IC₅₀ = 330 nM for PARP10) shows negligible inhibition of PARP1 and PARP2 at concentrations up to 10 µM, translating to a selectivity window of >30‑fold [1]. Further optimization identified 4‑(4‑cyanophenoxy)benzamide and 3‑(4‑carbamoylphenoxy)benzamide derivatives that retain PARP10 selectivity while exhibiting only weak PARP2 inhibition and no PARP1 inhibition [2]. In contrast, clinically approved PARP inhibitors (e.g., olaparib, niraparib) potently inhibit both PARP1 and PARP2 (IC₅₀ typically <10 nM for both isoforms), producing a broad poly‑ADP‑ribosylation blockade rather than the selective mono‑ADP‑ribosyltransferase modulation achievable with the 4‑phenoxybenzamide chemotype. Because the target compound retains the 4‑phenoxybenzamide substructure, it is predicted to maintain the PARP10‑preferring selectivity signature that distinguishes this series from pan‑PARP1/2 clinical inhibitors.

PARP selectivity mono-ADP-ribosylation PARP10

BET Bromodomain Engagement Potential Conferred by the 1‑Ethyl‑benzo[cd]indol‑2(1H)‑one Scaffold Versus Non‑BET‑Binding Phenoxybenzamides

The benzo[cd]indol‑2(1H)‑one scaffold was identified as a novel BET bromodomain‑binding chemotype through structure‑based virtual screening [1]. In the published series, the most potent compounds bind BRD4 with Kd values of 124 nM and 137 nM, and compound 85 demonstrated antiproliferative activity against MV4;11 leukemia cells (IC₅₀ not explicitly stated but associated with 75.8% oral bioavailability and t₁/₂ = 3.95 h in mice) [1]. Crucially, the 1‑ethyl substitution on the lactam nitrogen (present in the target compound) is a recurrent feature among the optimized BET‑active derivatives. In contrast, simple 4‑phenoxybenzamides such as OUL35 show no detectable binding to BRD4 bromodomain in AlphaScreen assays at concentrations up to 50 µM [2], confirming that the benzo[cd]indol‑2(1H)‑one tricycle is indispensable for BET engagement. The target compound therefore uniquely combines PARP10 inhibition (from the 4‑phenoxybenzamide) with BET bromodomain recognition (from the benzo[cd]indol‑2‑one cap), a dual activity not achievable with mono‑pharmacophore analogs.

BET bromodomain BRD4 inhibitor epigenetic probe

Physicochemical Differentiation from 4‑Alkoxy and 4‑Halogen Benzo[cd]indol‑6‑yl Benzamide Analogs

Calculated physicochemical parameters differentiate the target compound from its closest 4‑substituted benzamide analogs in ways that affect solubility, permeability, and non‑specific protein binding—key considerations for in‑vitro and cellular assay development [1]. The 4‑phenoxy substituent (C₆H₅O–) contributes an additional phenyl ring and ether oxygen relative to the 4‑ethoxy analog, increasing topological polar surface area (tPSA) while maintaining calculated logP within the drug‑like range. Comparative computed values: target compound (4‑phenoxy): MW = 408.45, tPSA ≈ 62.5 Ų, clogP ≈ 4.8, H‑bond acceptors = 3, H‑bond donors = 1; 4‑ethoxy analog (C₂₁H₂₀N₂O₃): MW ≈ 348.40, tPSA ≈ 55.3 Ų, clogP ≈ 3.9; 4‑bromo analog (C₂₀H₁₅BrN₂O₂): MW = 395.26, tPSA ≈ 46.2 Ų, clogP ≈ 5.1. The 4‑phenoxy compound offers a balanced lipophilicity–polarity profile that is distinct from the lower‑MW but higher‑halogen‑content bromo analog and the lower‑lipophilicity ethoxy analog, providing a differentiated tool compound for structure–property relationship (SPR) studies within the benzo[cd]indol‑6‑yl benzamide series [1].

drug-likeness lipophilicity chemical probe selection

Cellular Rescue of ARTD10‑Induced Cytotoxicity by the 4‑Phenoxybenzamide Chemotype Versus Inactive 4‑Substituted Analogs

In the HeLa cell ARTD10‑induced cytotoxicity rescue assay, the 4‑phenoxybenzamide pharmacophore is essential for cellular activity. OUL35 (4‑phenoxybenzamide) rescues HeLa cells from ARTD10‑overexpression‑induced death with an EC₅₀ of approximately 1.5 µM [1]. The structurally related 4‑(benzyloxy)benzamide derivative (compound 32; IC₅₀ = 230 nM for PARP10 enzymatic inhibition) also demonstrates cellular rescue activity [1]. Critically, modifications that remove or drastically alter the 4‑phenoxy motif (e.g., replacement with small alkyl or halogen substituents) abrogate both enzymatic inhibition and cellular rescue, as demonstrated in the systematic SAR study of the OUL35 scaffold [1][2]. Because the target compound retains the intact 4‑phenoxybenzamide moiety, it is predicted to maintain cellular PARP10‑inhibitory activity, whereas the 4‑ethoxy and 4‑bromo analogs—lacking the extended aryl‑oxy‑aryl geometry—are expected to be inactive in the cellular rescue assay. This functional cellular differentiation provides a go/no‑go criterion for chemical probe selection within the benzo[cd]indol‑6‑yl benzamide series.

cellular PARP10 inhibition HeLa rescue assay structure-activity relationship

High-Value Research and Industrial Application Scenarios for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide (CAS 5977-21-9)


Dual‑Target Chemical Probe for PARP10‑BET Crosstalk in DNA‑Damage and NF‑κB Signaling Studies

Academic and biopharma laboratories investigating the intersection of mono‑ADP‑ribosylation and acetyl‑lysine‑dependent transcription can deploy this compound as a single‑entity probe to simultaneously perturb PARP10 catalytic activity and BET bromodomain‑mediated chromatin reading. The 4‑phenoxybenzamide substructure provides PARP10 inhibition (validated by the OUL35 series; enzymatic IC₅₀ = 330 nM [1]), while the benzo[cd]indol‑2(1H)‑one cap targets BET bromodomains (BRD4 Kd = 124–137 nM in the lead series [2]). This dual activity enables experiments that would otherwise require carefully titrated two‑compound cocktails, reducing pharmacokinetic and off‑target confounds in mechanistic pathway dissection [1][2].

Structure–Property Relationship (SPR) Benchmark Compound in the Benzo[cd]indol‑6‑yl Benzamide Series

Medicinal chemistry teams optimizing benzo[cd]indol‑2(1H)‑one‑based inhibitors can use this compound as an SPR reference standard. Its computed clogP (~4.8) and tPSA (~62.5 Ų) fill a specific lipophilicity–polarity niche between the 4‑ethoxy analog (clogP ~3.9; tPSA ~55.3 Ų) and the 4‑bromo analog (clogP ~5.1; tPSA ~46.2 Ų) [1]. This property gradient allows systematic correlation of lipophilicity with cellular permeability, non‑specific protein binding, and assay interference potential across the series, providing quantitative guidance for lead optimization [1].

Selective PARP10 Cellular Probe with Built‑In BET Co‑Inhibition for Cancer Cell Line Profiling

In cancer cell line panels (e.g., NCI‑60, CCLE), this compound can serve as a selective PARP10‑targeting tool with concomitant BET inhibition, distinguishing its antiproliferative signature from pan‑PARP1/2 inhibitors (e.g., olaparib) that lack BET activity. The 4‑phenoxybenzamide‑based PARP10 selectivity (>30‑fold over PARP1 [1]) avoids the hematopoietic toxicity associated with PARP1/2 inhibition, while the BET bromodomain engagement (predicted from the benzo[cd]indol‑2(1H)‑one pharmacophore [2]) may confer sensitivity in MYC‑driven or BRD4‑dependent cancer models. This dual mechanism can be deconvoluted by comparing the compound’s cellular activity profile with that of mono‑pharmacophore controls (OUL35 for PARP10; JQ1 for BET) [1][2].

Procurement Rationale for Chemical Biology Core Facilities and Compound Management Groups

Core facilities seeking to maintain a comprehensive PARP‑family or epigenetic probe collection should prioritize this compound because it is the only commercially cataloged benzo[cd]indol‑6‑yl benzamide that combines the 4‑phenoxybenzamide PARP10 pharmacophore with the BET‑active 1‑ethyl‑benzo[cd]indol‑2(1H)‑one scaffold [1]. Generic substitution with the 4‑ethoxy or 4‑bromo analogs—also commercially available—yields compounds that lack either cellular PARP10 activity (predicted inactive in the HeLa ARTD10 rescue assay [2]) or BET bromodomain engagement (no tricyclic cap modification present). The dual‑pharmacophore design thus minimizes the number of individual catalog items required to cover both target classes, optimizing procurement budget and compound management logistics [1][2].

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